NY0116

描述

NY0116 是一种合成有机化合物,因其作为神经调节素 U 受体 2 激动剂的作用而闻名。神经调节素 U 受体参与各种生理过程,包括调节食物摄入和能量稳态。this compound 在科学研究中显示出潜力,特别是在与代谢紊乱和肥胖相关的研究中。

准备方法

合成路线和反应条件

NY0116 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰。关键步骤包括:

核心结构的形成: this compound 的核心结构通过一系列涉及芳香族化合物的缩合反应合成。

官能团修饰: 然后对核心结构进行修饰,以引入特定官能团,以增强其作为神经调节素 U 受体 2 激动剂的活性。这涉及烷基化、酰化和还原等反应。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但经过优化以适应大规模生产。这包括:

反应条件优化: 优化反应条件,如温度、压力和溶剂选择,以最大限度地提高产率和纯度。

纯化和分离: 使用结晶、色谱和重结晶等技术纯化最终产物,以确保高纯度。

化学反应分析

反应类型

NY0116 经历各种化学反应,包括:

氧化: this compound 可以被氧化形成相应的氧化物,这可能会改变其生物活性。

还原: 还原反应可用于修饰 this compound 中的特定官能团,可能增强其活性。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及卤素和有机金属化合物等试剂。

主要产品

从这些反应中形成的主要产物包括 this compound 的各种衍生物,每种衍生物都可能具有不同的生物活性。这些衍生物用于研究结构-活性关系并优化化合物的功效。

科学研究应用

Scientific Research Applications

1. Metabolic Disorders

- NY0116 has been investigated for its potential to regulate food intake and influence energy homeostasis. Studies indicate that it may help reduce visceral fat in animal models, suggesting its utility in addressing metabolic disorders associated with obesity.

2. Obesity Treatment

- Research has demonstrated that this compound can significantly decrease body weight and visceral adipose tissue in obese mice. This effect is attributed to its agonistic action on neuromedin U receptor 2, which plays a crucial role in appetite regulation and energy expenditure.

3. Calcium Signaling

- The compound stimulates calcium signaling in cells expressing neuromedin U receptor 2. This property is essential for understanding various physiological processes and could have implications in developing treatments for conditions influenced by calcium signaling pathways.

4. cAMP Regulation

- This compound decreases cyclic adenosine monophosphate (cAMP) levels, impacting several signaling pathways critical for cellular functions. This modulation of cAMP can influence various biological processes, including metabolism and cell signaling.

Case Studies

Several notable case studies illustrate the applications of this compound:

-

Study on Obesity Management :

- A study conducted on obese mice demonstrated that administration of this compound resulted in significant weight loss and reduction in visceral fat. The findings suggest that targeting neuromedin U receptor 2 could be an effective strategy for obesity treatment.

-

Calcium Signaling Research :

- In a laboratory setting, researchers explored the impact of this compound on calcium signaling pathways. Results indicated enhanced calcium influx in cells treated with the compound, providing insights into its role in cellular metabolism.

-

cAMP Pathway Investigation :

- A detailed examination of the effects of this compound on cAMP levels revealed a marked decrease, suggesting its potential influence on metabolic regulation and signaling pathways involved in energy homeostasis.

作用机制

NY0116 通过作为神经调节素 U 受体 2 的激动剂发挥作用。该机制涉及:

与神经调节素 U 受体 2 结合: this compound 结合受体,使其活化。

降低 cAMP 水平: 受体活化导致环腺苷单磷酸水平降低.

刺激钙信号传导: 该化合物还刺激钙信号传导,这对各种细胞过程至关重要.

相似化合物的比较

NY0116 与其他神经调节素 U 受体激动剂(如 NY0128)进行比较。主要区别包括:

类似化合物列表

NY0128: 另一种具有相似但略有不同的特性的神经调节素 U 受体激动剂.

神经调节素 U-25: 神经调节素 U 受体的天然配体,具有不同的选择性和功效特征.

生物活性

NY0116 is a potent agonist of the neuromedin U receptor 2 (NMUR2), a G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes, including energy homeostasis, pain modulation, and neuroendocrine functions. This article provides an in-depth analysis of the biological activity of this compound based on current research findings, including data tables and relevant case studies.

This compound primarily interacts with NMUR2, exhibiting a high affinity and selectivity for this receptor compared to NMUR1. The compound has been shown to inhibit cyclic adenosine monophosphate (cAMP) production in a dose-dependent manner, with an effective concentration (EC50) of approximately 1.69 nM in HEK293 cells expressing human NMUR2 . This inhibition is crucial for its role in various signaling pathways that influence physiological responses.

Key Signaling Pathways

- Calcium Signaling : this compound stimulates calcium influx, which is indicative of its agonistic activity on NMUR2. This signaling is essential for numerous cellular processes, including neurotransmitter release and muscle contraction.

- G-Protein Coupling : The receptor couples primarily with the Gq/11 family, leading to phospholipase C activation and subsequent intracellular calcium mobilization . Additionally, evidence suggests that NMUR2 can couple with Gi/o proteins, inhibiting cAMP accumulation .

Physiological Effects

Research indicates that neuromedin U and its receptors are involved in several physiological functions:

- Energy Regulation : Neuromedin U is implicated in appetite regulation and energy expenditure, making this compound a potential candidate for obesity treatment .

- Pain Modulation : Studies have shown that neuromedin U influences nociceptive pathways, suggesting that this compound may have analgesic properties .

- Neuroendocrine Functions : The compound may play a role in stress responses and hormone regulation through its action on the central nervous system.

Data Table: Biological Activity of this compound

| Parameter | Value |

|---|---|

| Target Receptor | NMUR2 |

| EC50 (cAMP inhibition) | 1.69 nM |

| Calcium Signaling Activation | Yes |

| G-Protein Coupling | Gq/11, Gi/o |

| Physiological Effects | Appetite regulation, Pain modulation |

Case Studies

- Obesity Treatment : A study explored the effects of NMU and its analogs on feeding behavior in rodents. Results indicated that administration of neuromedin U significantly reduced food intake and body weight over time. This compound's agonistic properties could potentially replicate these effects in human models .

- Pain Response Modulation : In a mouse model of inflammatory pain, treatment with neuromedin U analogs led to reduced pain sensitivity. This suggests that compounds like this compound may offer therapeutic benefits for chronic pain management by modulating nociceptive signaling pathways .

- Neuroendocrine Implications : Research has highlighted the role of neuromedin U in regulating stress responses. In stress-induced models, administration of neuromedin U was found to alter hormonal levels associated with stress response, indicating potential applications for this compound in managing stress-related disorders .

属性

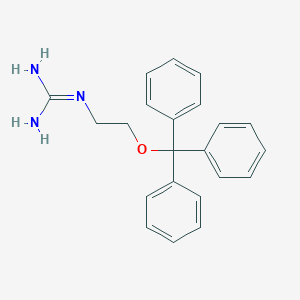

分子式 |

C22H23N3O |

|---|---|

分子量 |

345.4 g/mol |

IUPAC 名称 |

2-(2-trityloxyethyl)guanidine |

InChI |

InChI=1S/C22H23N3O/c23-21(24)25-16-17-26-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2,(H4,23,24,25) |

InChI 键 |

FZXFGYLHTRBHNJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCN=C(N)N |

规范 SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCN=C(N)N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

NY-0116; NY 0116; NY0116 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。